

# Initial Studies on Lactulose for the Treatment of Constipation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on **lactulose** for the treatment of constipation. It details the experimental protocols employed in early clinical studies, presents quantitative data from this research in a structured format, and illustrates the key mechanisms and workflows through diagrams.

## **Mechanism of Action**

**Lactulose**, a synthetic disaccharide composed of galactose and fructose, exerts its laxative effect through two primary mechanisms in the colon.[1][2] Being indigestible by human intestinal enzymes, it reaches the colon intact.[3][4]

- Osmotic Effect: In the colon, the unabsorbed **lactulose** molecules create a hyperosmotic environment, drawing water into the intestinal lumen.[4][5] This increase in intracolonic fluid softens the stool and increases its volume, thereby facilitating easier passage.[3][6]
- Bacterial Fermentation: Colonic bacteria metabolize lactulose, producing short-chain fatty acids (SCFAs) such as lactic acid, acetic acid, and formic acid, as well as gases like hydrogen and methane.[7][8] The production of SCFAs lowers the pH of the colon.[8][9] This acidification, along with the direct action of SCFAs, is believed to stimulate colonic peristalsis, further aiding in the propulsion of fecal matter.[8][9] Recent research also suggests that the increase in beneficial gut microbiota, such as Bifidobacteria and



Lactobacilli, due to **lactulose**'s prebiotic effect, contributes to increased SCFA production and the release of serotonin, which promotes bowel movement.[1]

The laxative effect of **lactulose** is typically observed 24 to 48 hours after administration.[6][7]

# **Signaling and Mechanistic Pathway**



Click to download full resolution via product page

Caption: Mechanism of action of **lactulose** in the treatment of constipation.

# Key Experimental Protocols Double-Blind, Placebo-Controlled Clinical Trial for Efficacy and Safety

This protocol is a synthesis of methodologies reported in early clinical studies investigating the efficacy of **lactulose** in constipated patients.[4][10][11]

Objective: To evaluate the efficacy and safety of **lactulose** syrup in increasing stool frequency and improving stool consistency in patients with chronic constipation.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.



#### Participants:

- Inclusion Criteria: Adult patients with a history of chronic constipation, defined as having fewer than three spontaneous bowel movements per week.
- Exclusion Criteria: Patients with known gastrointestinal obstruction, galactosemia, or those requiring a low galactose diet.[3]

#### Intervention:

- Treatment Group: Lactulose syrup (e.g., 50% solution) administered at a starting dose of 30 ml daily, typically at bedtime. The dose could be adjusted (e.g., reduced to 15 ml) based on the patient's response (e.g., if more than two bowel movements occurred daily).[11]
- Control Group: A placebo syrup with similar color, taste, and consistency (e.g., 5% sucrose or 50% glucose syrup).[4][11]

Duration: The treatment period typically ranged from 2 to 12 weeks.[11][12]

#### **Outcome Measures:**

- Primary:
  - Mean number of bowel movements per day/week.
  - Stool consistency, assessed using a descriptive scale or the Bristol Stool Form Scale.[13]
- Secondary:
  - Percentage of days with at least one bowel movement.
  - Stool water content.
  - Colonic transit time.
  - Patient-reported symptoms (e.g., cramping, bloating, flatulence).[11]
  - Adverse events.



#### Data Collection:

- Patients maintain a daily diary to record bowel movements, stool consistency, and any symptoms.
- Stool samples are collected over a specified period (e.g., the last 3 days of a 7-day period) for analysis of weight, volume, and water content.[4]

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow of a typical double-blind, placebo-controlled clinical trial for **lactulose**.



# Measurement of Colonic Transit Time using Radiopaque Markers

Objective: To objectively measure the time it takes for intestinal content to pass through the colon.

#### Materials:

 Radiopaque markers (e.g., barium sulfate-filled silicone pellets) encapsulated in gelatin-free capsules (e.g., HPMC).[3]

Procedure (Single Dose Method):[5][14]

- Patients discontinue any laxatives or medications affecting gastrointestinal motility prior to the study.[5]
- On day 1, the patient ingests a single capsule containing a known number of radiopaque markers (e.g., 20 or 24).[5]
- Serial abdominal X-rays are taken daily for up to 5-7 days.
- The number of remaining markers in the colon is counted on each X-ray.
- Colonic transit time is calculated based on the rate of clearance of the markers. Normal transit time is considered to be 20-56 hours, with most markers cleared within 4-5 days.[5]

Alternative Procedure (Multiple Dose Method):[14]

- Patients ingest a capsule with a specific number of markers (e.g., 10) on three consecutive days.
- A single abdominal X-ray is taken on day 4 (and sometimes day 7).
- The total number of markers remaining in the colon is counted to assess transit.

# **Quantification of Stool Water Content**



Objective: To determine the percentage of water in fecal samples as a measure of stool hydration.

#### Method 1: Freeze-Drying

- Aliquots of collected stool samples (e.g., 5-10 grams) are weighed.
- The samples are freeze-dried for 24 hours to remove all water content.
- The dry weight of the stool is measured.
- The percentage of water content is calculated as: ((wet weight dry weight) / wet weight) \*
   100.

#### Method 2: Karl Fischer Titration[15][16]

- A stool sample is dispersed in a mixture of methanol and chloroform (1:2 ratio) via sonication.[15][16]
- This process extracts the water from the stool into the solvent mixture.[16]
- An aliquot of the resulting solution is placed in the measuring cell of a Karl Fischer apparatus.[15][16]
- The apparatus then titrates the sample to determine the water content. This method is noted for its precision and for being odorless.[15][16]

# Analysis of Fecal Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

Objective: To quantify the concentration of SCFAs in fecal samples as an indicator of bacterial fermentation of **lactulose**.

#### Sample Preparation:[6][8]

- Fecal samples (e.g., 20 mg) are homogenized with distilled water.[8]
- An internal standard (e.g., isocaproic acid) is added to correct for extraction efficiency.



- The sample is acidified (e.g., with HCl or phosphoric acid) to a pH < 3.0 to protonate the SCFAs into their volatile form.[17]
- SCFAs are extracted from the aqueous sample using a mixture of organic solvents (e.g., n-butanol, tetrahydrofuran, and acetonitrile).[8]
- The mixture is vortexed and centrifuged, and the supernatant containing the SCFAs is transferred to a vial for analysis.[8]

Gas Chromatography with Flame Ionization Detection (GC-FID):[8][17]

- Injection: 1-5 μL of the extracted sample is injected into the GC.
- Column: A capillary column suitable for separating SCFAs is used (e.g., DB-23).[8]
- Carrier Gas: An inert gas like helium or nitrogen flows through the column.
- Temperature Program: The oven temperature is gradually increased to separate the different SCFAs based on their boiling points.
- Detection: A Flame Ionization Detector (FID) is used to detect the eluted SCFAs.
- Quantification: The concentration of each SCFA is determined by comparing its peak area to that of known concentration standards.

# **Analysis of Gut Microbiota Composition**

Objective: To assess the impact of **lactulose** on the composition of the gut microbiota.

Method: 16S rRNA Gene Sequencing[18][19]

- DNA Extraction: Total DNA is extracted from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).[18]
- PCR Amplification: The V3-V4 hypervariable regions of the bacterial 16S rRNA gene are amplified using polymerase chain reaction (PCR).[18]



- Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[18]
- Data Analysis:
  - The sequences are grouped into Operational Taxonomic Units (OTUs) based on sequence similarity (e.g., 97%).[18]
  - The OTUs are assigned to bacterial taxa by comparing them to a reference database.
  - The relative abundance of different bacterial groups (e.g., Bifidobacterium, Lactobacillus)
     is calculated and compared between the lactulose and placebo groups.

# **Quantitative Data from Initial Studies**

The following tables summarize quantitative findings from early clinical trials on **lactulose** for constipation.

Table 1: Efficacy of Lactulose in Normal and Constipated Adults[4][10]



| Parameter                                  | Normal Volunteers (n=42)            | Chronically Constipated (n=24) |
|--------------------------------------------|-------------------------------------|--------------------------------|
| Baseline                                   |                                     |                                |
| Stool Frequency (per week)                 | -                                   | 1.6                            |
| Lactulose Treatment (60 ml/day for 1 week) |                                     |                                |
| Stool Frequency (per week)                 | Significant increase (dose-related) | 4.5                            |
| Stool Weight                               | Increased                           | Increased                      |
| Stool Volume                               | Increased                           | Increased                      |
| Stool Water Content                        | Increased                           | Increased                      |
| Stool Consistency                          | Softer                              | Softer                         |
| Placebo (5% Sucrose Syrup)                 |                                     |                                |
| Stool Frequency (per week)                 | -                                   | 2.8                            |

Table 2: Comparison of **Lactulose** and Glucose Syrup in Elderly Constipated Patients (n=42) [11]



| Outcome Measure                        | Lactulose (50%<br>syrup, 15-30<br>ml/day) | Glucose (50%<br>syrup) | p-value |
|----------------------------------------|-------------------------------------------|------------------------|---------|
| Mean Bowel<br>Movements per Day        | Superior                                  | -                      | < 0.02  |
| Percentage of Days with Bowel Movement | Superior                                  | -                      | < 0.05  |
| Reduction in Fecal<br>Impactions       | 6                                         | 66                     | < 0.015 |
| Overall Symptom<br>Relief              | More effective                            | -                      | < 0.04  |

Table 3: Effect of **Lactulose** on Colonic Transit Time in Hospitalized Patients (n=18 per group) [20]

| Treatment Group                    | Mean Colonic Transit Time (hours) [95%<br>CI] |
|------------------------------------|-----------------------------------------------|
| Control (No laxative)              | 52.16 [39.42 - 64.84]                         |
| Liquid Lactulose (10 g/day )       | 22.45 [13.84 - 31.06]                         |
| Crystallized Lactulose (10 g/day ) | 24.05 [12.13 - 35.97]                         |

Table 4: Dose-Finding Study of Crystalline **Lactulose** in Japanese Patients with Chronic Constipation (n=250)[12]



| Treatment Group (2 weeks) | Change from Baseline in Spontaneous<br>Bowel Movement Frequency at Week 1 |
|---------------------------|---------------------------------------------------------------------------|
| Placebo                   | -                                                                         |
| 13 g/day Lactulose        | -                                                                         |
| 26 g/day Lactulose        | Greater than placebo                                                      |
| 39 g/day Lactulose        | Greater than placebo                                                      |

## Conclusion

The initial studies on **lactulose** for the treatment of constipation established its efficacy and safety profile. Through mechanisms of osmotic action and bacterial fermentation, **lactulose** effectively increases stool frequency and water content, leading to softer stools and relief from constipation. The experimental protocols developed in these early trials, including the use of radiopaque markers for transit time and the analysis of stool parameters, have laid the groundwork for the continued investigation and clinical use of osmotic laxatives. The quantitative data from these studies consistently demonstrate the superiority of **lactulose** over placebo in various patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pentlandmedical.co.uk [pentlandmedical.co.uk]
- 2. Review of history and mechanisms of action of lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food PMC [pmc.ncbi.nlm.nih.gov]
- 3. medifactia.com [medifactia.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. radiopaedia.org [radiopaedia.org]

# Foundational & Exploratory





- 6. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 7. Objective estimation of colonic transit time using radiopaque markers in an abdominal X-ray after laparoscopic colorectal resection: secondary analysis of a randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces PMC [pmc.ncbi.nlm.nih.gov]
- 10. The laxative effects of lactulose in normal and constipated subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactulose syrup assessed in a double-blind study of elderly constipated patients -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of a crystalline lactulose preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactulose for the treatment of Chinese children with chronic constipation: A randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajronline.org [ajronline.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Measuring water content of feces by the Karl Fischer method PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC-FID Protocol for SCFA Analysis Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microbiota stability in healthy individuals after single-dose lactulose challenge—A randomized controlled study | PLOS One [journals.plos.org]
- 20. Colonic transit times and the effect of lactulose or lactitol in hospitalized patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Studies on Lactulose for the Treatment of Constipation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674317#initial-studies-on-lactulose-for-the-treatment-of-constipation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com